
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl, nitro, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide typically involves the following steps:
Alkylation: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Methylation: The methyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, alkylation, and methylation processes. These processes are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-methyl-N-(3-methylphenyl)-3-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-methylpropylamine.
Scientific Research Applications
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzamide core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(3-methylphenyl)-3-amino-N-propylbenzamide: Similar structure but with an amino group instead of a nitro group.
2-methyl-N-(3-methylphenyl)-3-chloro-N-propylbenzamide: Similar structure but with a chloro group instead of a nitro group.
2-methyl-N-(3-methylphenyl)-3-hydroxy-N-propylbenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The combination of methyl, nitro, and propyl groups in the benzamide core provides a distinct set of properties that can be exploited for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-11-19(15-8-5-7-13(2)12-15)18(21)16-9-6-10-17(14(16)3)20(22)23/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
CFNIYWAGGCDGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


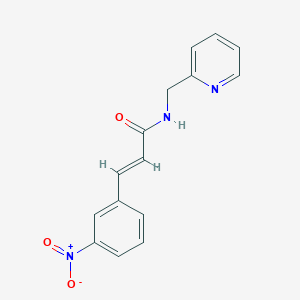
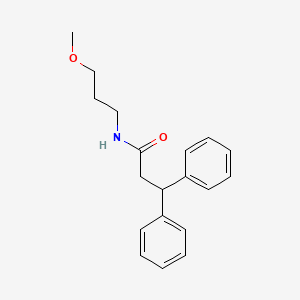
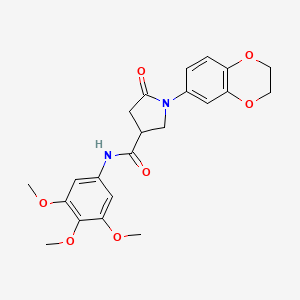
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)
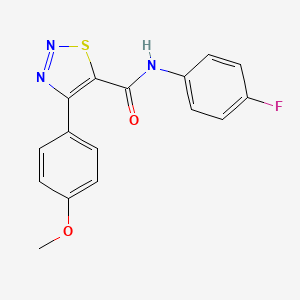

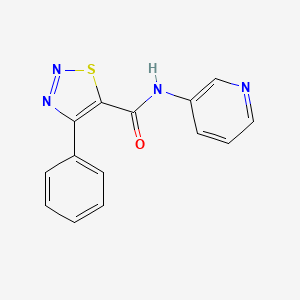
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
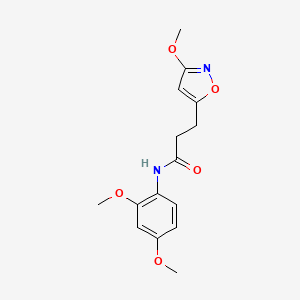
![2-chloro-5-(propan-2-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B11018425.png)
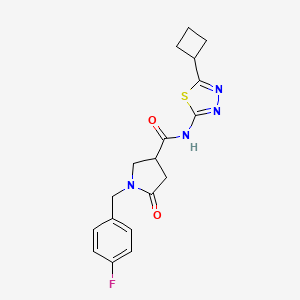
![N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018446.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)
